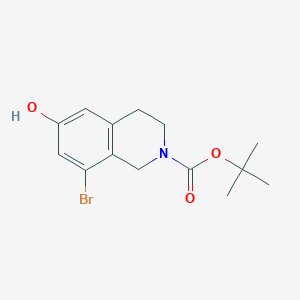

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCHYFYHORWCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579518-76-5 | |

| Record name | tert-butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Chemical Name : tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- CAS Number : 893566-75-1

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors involved in neurological pathways.

Enzyme Inhibition

Studies have shown that derivatives of isoquinoline compounds can exhibit inhibitory effects on enzymes such as:

- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can lead to reduced blood sugar levels, making it a target for diabetes management .

The IC50 values for related compounds have been reported, indicating the potency of these compounds in inhibiting enzyme activity. For instance, some derivatives demonstrated IC50 values ranging from 133 µM to over 300 µM against α-glucosidase .

Pharmacological Effects

Research on the pharmacological effects of this compound has revealed several potential therapeutic applications:

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. They may exert effects through modulation of neurotransmitter systems or by protecting neuronal cells from oxidative stress. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives:

- Study on α-glucosidase Inhibition :

- Neuroprotective Study :

- Antioxidant Activity Assessment :

Data Summary Table

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline | N/A | Potential Neuroprotective |

| Related Isoquinoline Derivative A | 133 | α-glucosidase Inhibitor |

| Related Isoquinoline Derivative B | 305 | α-glucosidase Inhibitor |

| Related Isoquinoline Derivative C | 184 | α-glucosidase Inhibitor |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively, with IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 . The presence of the bromo group in tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate may enhance its interaction with biological targets.

-

Acetylcholinesterase Inhibition :

- Isoquinoline derivatives are being explored as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, suggesting that this compound could also possess this ability .

Organic Synthesis Applications

-

Building Block for Complex Molecules :

- The compound serves as an essential building block in organic synthesis due to its functional groups that can undergo various chemical reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing more complex heterocycles and biologically active compounds .

- Synthesis of Derivatives :

Material Science Applications

- Conductive Polymers :

- Dyes and Pigments :

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | PMC6854567 | Isoquinoline derivatives showed IC50 values <10 µg/mL against cancer cell lines. |

| Acetylcholinesterase Inhibition | PMC11531508 | Compounds with similar structures exhibited significant AChE inhibition. |

| Organic Synthesis | PubChem CID 59463272 | Used as a precursor for synthesizing complex heterocycles. |

| Material Science | PMC11550804 | Explored in conductive polymer applications due to radical stability. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Differences and Implications :

Substituent Position and Reactivity: The 8-bromo-6-hydroxy substitution in the target compound contrasts with analogs like the 6-bromo-8-fluoro derivative (CAS 1613147-81-1). Bromine at position 8 enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while fluorine at position 8 in the analog increases electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Functional Group Impact: Hydroxyl Group: The 6-hydroxy group in the target compound enables hydrogen bonding and derivatization (e.g., methylation, sulfonation), unlike the non-hydroxylated 6-bromo analog (CAS 893566-74-0) . Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability make it more reactive in palladium-catalyzed couplings compared to fluorine, which is less prone to oxidative addition .

Synthetic Utility: The target compound’s dual functionality (Br and OH) allows sequential modifications, such as bromine displacement followed by hydroxyl protection—unlike the mono-functionalized 8-hydroxy analog (CAS 464900-21-8) . In contrast, the 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8, similarity 0.89) differs in ring system (quinoline vs. isoquinoline), leading to distinct electronic properties and binding affinities .

Table 2: Comparative Reactivity in Cross-Coupling Reactions

*Hypothetical data based on substituent effects.

Q & A

Basic: What synthetic routes are recommended for synthesizing tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer:

A microwave-assisted synthesis approach is effective for similar tert-butyl-protected dihydroisoquinoline derivatives. Key steps include:

- Reaction Conditions : Use tetrahydrofuran (THF) as the solvent, with microwave irradiation at 100°C for 1 hour under inert atmosphere to promote coupling reactions .

- Purification : Silica gel chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity. For brominated analogs, ensure inert conditions to prevent debromination .

- Precursors : Start with tert-butyl-protected hydroxyisoquinoline intermediates (e.g., tert-butyl 8-hydroxy derivatives) and introduce bromine via electrophilic substitution or palladium-catalyzed coupling .

Basic: How should this compound be handled and stored to maintain stability?

Answer:

- Storage : Seal the compound in dry, airtight containers and store at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .

- Safety Measures : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation (H315/H319 hazards) .

- Ventilation : Handle in a fume hood to avoid inhalation of fine particulates .

Basic: What analytical methods validate the compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at C8, hydroxyl at C6). Key signals include downfield shifts for the aromatic hydroxyl (~10 ppm) and tert-butyl carbamate (~1.4 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry detects impurities and verifies molecular weight (expected [M+H]⁺ ~356 Da) .

- Melting Point : Compare observed values with literature data for consistency (if crystalline) .

Advanced: How does bromine substitution at the 8-position influence reactivity compared to other positions?

Answer:

The 8-bromo group exhibits distinct electronic and steric effects:

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing subsequent electrophilic substitutions to the 5- or 7-positions .

- Steric Hindrance : The 8-position is less accessible for bulky reagents, favoring reactions at the 6-hydroxy group (e.g., O-alkylation over C–Br functionalization) .

- Comparative Data : 6-Bromo analogs (e.g., CAS 893566-74-0) show higher reactivity in Suzuki-Miyaura couplings due to better accessibility .

Advanced: What strategies enable selective functionalization of the hydroxyl group without bromine displacement?

Answer:

- Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before performing bromine-retentive reactions (e.g., amidation) .

- Catalysis : Use Pd(0) catalysts for cross-couplings that selectively target the bromine (e.g., Buchwald-Hartwig amination) while leaving the hydroxyl intact .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and minimize nucleophilic displacement of bromine .

Advanced: How can computational modeling aid in predicting this compound’s crystallographic behavior?

Answer:

- Software Tools : Use SHELX (e.g., SHELXL/SHELXS) for small-molecule refinement. Input X-ray diffraction data and optimize hydrogen bonding between the hydroxyl and carbamate groups .

- Molecular Dynamics (MD) : Simulate packing motifs to predict crystal lattice stability, particularly for bromine’s heavy atom effect on diffraction patterns .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for co-crystallization studies .

Advanced: How is this compound utilized in inhibitor design or structure-activity relationship (SAR) studies?

Answer:

- Scaffold Modification : The tert-butyl carbamate and bromine groups serve as handles for introducing substituents (e.g., alkyl chains, heterocycles) to optimize binding to target proteins (e.g., kinases) .

- Biological Testing : Pair synthetic analogs (e.g., 6-hydroxy vs. 7-fluoro derivatives) in enzyme inhibition assays to assess the impact of halogen position on potency .

- SAR Insights : Hydroxyl at C6 enhances hydrogen bonding with catalytic residues, while bromine at C8 improves hydrophobic interactions in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.